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An In-depth Technical Guide on the Thermochemical Properties of 1,3-Benzodioxole

Compounds

Introduction
1,3-Benzodioxole, also known as 1,2-methylenedioxybenzene, is a heterocyclic organic

compound featuring a benzene ring fused to a 1,3-dioxole ring.[1][2] This structural moiety is a

cornerstone in the chemistry of numerous natural products, such as safrole, piperine, and

sesamol, contributing significantly to their biological and aromatic profiles.[1][2] In synthetic

chemistry, 1,3-benzodioxole and its derivatives are versatile intermediates for producing

pharmaceuticals, agrochemicals, and fragrances.[2][3] For researchers, scientists, and drug

development professionals, a thorough understanding of the thermochemical properties of

these compounds is paramount. These properties, including enthalpy of formation, govern the

energy changes in chemical reactions, molecular stability, and the feasibility of synthetic

pathways, providing critical data for process design, safety assessment, and computational

modeling.

This technical guide provides a comprehensive overview of the experimental and

computational thermochemistry of 1,3-benzodioxole and its derivatives. It summarizes key

quantitative data, details the experimental protocols used for their determination, and illustrates

the interplay between experimental and theoretical approaches.
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Thermochemical Data of 1,3-Benzodioxole and
Derivatives
The thermochemical properties of 1,3-benzodioxole compounds have been determined through

a combination of experimental techniques and computational calculations. The standard molar

enthalpies of formation (ΔfH°m), which represent the enthalpy change when one mole of a

compound is formed from its constituent elements in their standard states, are fundamental for

energetic analysis.

Enthalpy of Formation
The standard molar enthalpies of formation for 1,3-benzodioxole and several of its derivatives

in both the condensed (liquid or crystalline) and gaseous phases at T = 298.15 K are

summarized below. The gas-phase values are crucial for theoretical chemistry as they relate

directly to the energetics of isolated molecules.

Table 1: Standard Molar Enthalpies of Formation (ΔfH°m) at T = 298.15 K

Compound Formula Phase ΔfH°m (kJ·mol⁻¹)

1,3-Benzodioxole C₇H₆O₂ liquid -184[1]

5-Methyl-1,3-

benzodioxole
C₈H₈O₂ gas -184.7 ± 3.5[3][4][5]

5-Cyano-1,3-

benzodioxole
C₈H₅NO₂ gas -23.2 ± 2.2[3][4][5]

5-Nitro-1,3-

benzodioxole
C₇H₅NO₄ gas -176.0 ± 3.2[3][4][5]

5-Oxoethyl-1,3-

benzodioxole
C₉H₈O₃ gas -319.3 ± 2.8[3][4][5]

Enthalpies of Phase Change
The standard molar enthalpies of vaporization (ΔˡgH°m) and sublimation (ΔᶜʳgH°m) are

essential for converting thermochemical data from the condensed phase to the gas phase.
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These values have been precisely measured using Calvet microcalorimetry.

Table 2: Standard Molar Enthalpies of Phase Change (ΔphaseH°m) at T = 298.15 K

Compound Phase Change ΔphaseH°m (kJ·mol⁻¹)

1,3-Benzodioxole Vaporization 41.4[6]

5-Methyl-1,3-benzodioxole Vaporization 44.5 ± 0.4

5-Cyano-1,3-benzodioxole Sublimation 88.6 ± 0.5

5-Nitro-1,3-benzodioxole Sublimation 95.3 ± 0.8

5-Oxoethyl-1,3-benzodioxole Vaporization 60.9 ± 0.3

Note: Data for derivatives in

Table 2 are derived from

experimental studies reported

in the literature.[3][4][5]

Experimental Protocols
The determination of the thermochemical data presented above relies on precise calorimetric

techniques. The following sections detail the methodologies for the key experiments.

Static Bomb Combustion Calorimetry
This technique is used to measure the standard molar energy of combustion (ΔcU°m), from

which the standard molar enthalpy of formation in the condensed state (ΔfH°m(cr or l)) is

derived.

Methodology:

Sample Preparation: A precisely weighed sample of the 1,3-benzodioxole derivative (typically

3-10 mg) is placed in a crucible within a static bomb calorimeter.[7] For liquid samples, they

may be contained in sealed glass capillaries.[7]

Bomb Conditions: The bomb is filled with pure oxygen at a pressure of approximately 3.04

MPa and a small, known amount of water (e.g., 1.00 cm³) is added to ensure a defined final
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state.[3]

Ignition: The sample is ignited using a cotton fuse connected to an ignition wire.

Calorimetry: The change in temperature of the surrounding water bath is measured to

determine the energy released during combustion.

Corrections: The raw data is corrected for several factors, including the energy of ignition

(ΔU(ign.)), combustion of the fuse (ΔU(fuse)), and the formation of nitric acid (ΔU(HNO₃))

from any nitrogen present in the compound or atmosphere.[3][7] A final correction to the

standard state (ΔUΣ) is applied to calculate the standard massic energy of combustion

(Δcu°).[3][7]

Calvet Microcalorimetry
This method is employed to measure the standard molar enthalpies of vaporization or

sublimation (ΔˡgH°m or ΔᶜʳgH°m).

Methodology:

Sample Introduction: A small, sealed glass capillary containing the sample (3-10 mg) is

dropped at room temperature into the hot reaction vessel of a high-temperature Calvet

microcalorimeter.[7] The vessel is held at a constant temperature above the compound's

boiling or sublimation point (e.g., 367 K to 414 K).[7]

Phase Transition: The heat absorbed by the sample to induce vaporization or sublimation is

measured by the calorimeter.

Removal: The gaseous sample is then removed from the hot zone by vacuum evaporation.

[7]

Temperature Correction: The experimentally observed enthalpy of the phase change is

corrected to the standard reference temperature of T = 298.15 K using appropriate heat

capacity data and established thermodynamic equations.[7]
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Caption: Experimental workflow for determining gas-phase enthalpy of formation.

Computational Thermochemistry
Alongside experimental studies, computational chemistry provides a powerful tool for

estimating and validating thermochemical properties.

Methodology
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Density Functional Theory (DFT) is a commonly used computational method.[7] Studies on 1,3-

benzodioxole derivatives have often employed the B3LYP functional with basis sets such as 6-

31G** and 6-311G** to obtain optimized molecular geometries and calculate electronic

energies.[3]

To achieve high accuracy, the calculated energies are used in conjunction with isodesmic

reactions. These are hypothetical reactions where the number and types of chemical bonds are

conserved on both the reactant and product sides. This approach effectively cancels out

systematic errors in the calculations, leading to reliable estimates of the enthalpies of formation

for the target molecules, provided that accurate experimental data exists for the other species

in the reaction.[7]

The strong agreement often observed between these computational estimates and

experimental results lends confidence to both methods and allows for the reliable prediction of

thermochemical data for derivatives that have not been studied experimentally.[3]
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Caption: Integrated approach combining experimental and computational thermochemistry.

Conclusion
The thermochemical properties of 1,3-benzodioxole compounds are fundamental to their

application in research and industry. The combination of high-precision experimental methods,

such as static bomb and Calvet calorimetry, with robust computational techniques like DFT

provides a reliable and comprehensive dataset for these important molecules. The data and

protocols outlined in this guide serve as a critical resource for scientists and engineers working

on the synthesis, characterization, and application of 1,3-benzodioxole derivatives, enabling

more efficient and predictable chemical process and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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